tert-Butyl 14-bromotetradecanoate

Description

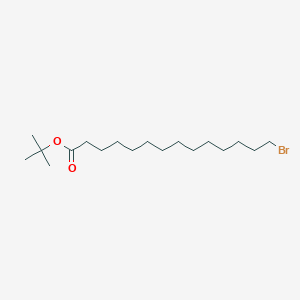

tert-Butyl 14-bromotetradecanoate is a brominated fatty acid ester characterized by a 14-carbon alkyl chain with a terminal bromine atom and a tert-butyl ester group. This compound is commonly utilized in organic synthesis as an intermediate for introducing long alkyl chains or bromine functionality into target molecules. Its structure combines the steric protection of the tert-butyl group with the reactivity of the alkyl bromide, making it valuable in applications such as polymer chemistry, lipid-based drug delivery systems, and surfactant design .

Properties

IUPAC Name |

tert-butyl 14-bromotetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO2/c1-18(2,3)21-17(20)15-13-11-9-7-5-4-6-8-10-12-14-16-19/h4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLOZYURJRHMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 14-bromotetradecanoate is a brominated fatty acid ester that has garnered attention for its potential biological activities. This compound belongs to a class of brominated organic compounds that are studied for their interactions with biological systems, including their effects on enzymes and receptors. The unique structural features of this compound, particularly the brominated oxooctyl group and the ester functional group, suggest possible mechanisms of action that may influence its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a long-chain fatty acid backbone with a bromine atom substituted at the 14th carbon position, contributing to its lipophilicity and potential interactions with cellular membranes.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The brominated oxooctyl group may interact with specific enzymes, potentially inhibiting or modulating their activity, which could lead to altered metabolic pathways.

- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways associated with inflammation and cellular proliferation.

- Bioavailability : The ester functional group enhances the compound's bioavailability and metabolic stability, possibly affecting its pharmacokinetic properties.

Anti-inflammatory Effects

Brominated compounds have been investigated for their anti-inflammatory properties. Studies demonstrate that certain brominated fatty acids can inhibit pro-inflammatory cytokines, which may be relevant for conditions such as arthritis and other inflammatory diseases . Although direct studies on this compound are lacking, its structural similarity to known anti-inflammatory agents warrants further investigation.

Case Studies

-

Comparative Study of Brominated Compounds :

A study evaluated the biological activities of various brominated fatty acids, including their effects on cell viability and cytokine production in vitro. Results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a potential role for this compound in cancer therapy . -

Environmental Impact Assessment :

Research on the environmental fate of brominated organic compounds highlighted concerns regarding their persistence and bioaccumulation. Studies showed that these compounds could disrupt endocrine functions in aquatic organisms, raising questions about their safety in pharmaceutical applications .

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthesis and Reactivity

tert-Butyl 14-bromotetradecanoate is synthesized through the bromination of tetradecanoic acid derivatives. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized polymers and bioconjugates.

Polymer Chemistry

This compound is used as a macromolecular building block in the synthesis of various polymers through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

| Application | Description |

|---|---|

| ATRP Initiator | Acts as an initiator for the polymerization of styrenes and acrylates, leading to well-defined block copolymers. |

| Bioconjugation | Utilized to create bioconjugates with peptides or proteins, enhancing drug delivery systems. |

Bioconjugate Synthesis

The compound has been employed in synthesizing bioconjugates that improve therapeutic efficacy by targeting specific tissues or cells while minimizing systemic toxicity. For instance, conjugating anticancer drugs with polymers can enhance their solubility and bioavailability.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in developing new therapeutic agents. Its structure allows for modifications that can lead to increased biological activity or reduced side effects.

Case Study 1: Polymer Drug Conjugates

A study investigated the use of this compound in creating polymer-drug conjugates for cancer therapy. The conjugates demonstrated improved solubility and targeted delivery, resulting in enhanced therapeutic outcomes compared to free drugs.

Case Study 2: Functionalized Polymers

Research highlighted the successful synthesis of nitrilotriacetic acid end-functionalized polystyrene using this compound as a precursor. This polymer exhibited potential applications in drug delivery systems due to its ability to bind metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 14-bromotetradecanoate with structurally related brominated esters and carbamates, focusing on molecular properties, reactivity, hazards, and applications.

Structural and Molecular Comparisons

Key Observations:

- Chain Length and Lipophilicity: Longer chains (e.g., 16-bromohexadecanoate) enhance lipophilicity, impacting solubility and membrane permeability .

- Functional Groups: The carbamate group in tert-Butyl (4-bromophenyl)carbamate introduces aromaticity and stability, contrasting with the alkyl bromide’s reactivity .

- Polarity: Oxygenated derivatives (e.g., tetraoxa compound) exhibit higher polarity, suited for aqueous applications .

Hazard Profiles

Safety Notes:

- Longer-chain bromoesters pose persistent environmental risks due to lower biodegradability.

- Shorter derivatives require stringent ventilation controls .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl bromoalkyl carboxylates to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example, column chromatography using silica gel with solvent systems like hexane/ethyl acetate (8:2 v/v) can enhance purity . Monitoring reaction progress via TLC (e.g., Rf values of 0.18–0.90 in solvent systems A–C) ensures intermediate stability . Pre-purification steps, such as washing with saturated NaHCO₃ and brine, reduce byproducts .

Q. What spectroscopic methods are critical for confirming the structure of tert-butyl 14-bromotetradecanoate?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH₃), bromoalkyl chain (δ ~3.4 ppm for C-Br), and ester carbonyl (δ ~170–175 ppm) .

- Low-Temperature NMR : Resolves dynamic conformational changes, such as axial/equatorial positioning of the tert-butyl group in cyclic intermediates .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 352.3 for C₁₈H₃₃BrO₂) .

Q. What safety protocols are essential when handling tert-butyl bromoalkyl esters?

- Methodological Answer :

- Storage : Use airtight containers in cool (<25°C), ventilated areas away from oxidizers/acids .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment in synthesis setups .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) clarify the conformational stability of tert-butyl groups in intermediates?

- Methodological Answer : DFT calculations with explicit solvent models (e.g., water or methanol) predict thermodynamic stability of axial vs. equatorial tert-butyl conformers. Solvent interactions lower the energy barrier for equatorial positioning, validated by NMR data .

Q. What strategies resolve contradictions in thermal stability data for tert-butyl bromoalkyl esters?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare kinetic models (e.g., Friedman, Ozawa) to assess activation energy discrepancies. For example, conflicting DSC data may arise from impurities; repurification via recrystallization (e.g., in ethanol) improves reliability .

Q. How can researchers mitigate material loss during purification of bromoalkyl esters?

- Methodological Answer :

- Minimize Washing Steps : Replace aqueous washes with solid-phase extraction (SPE) for acid-sensitive intermediates .

- Optimize Chromatography : Use gradient elution (e.g., 5–20% ethyl acetate in hexane) to reduce tailing and improve recovery .

- Alternative Solvents : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for greener, higher-yield extractions .

Q. What mechanistic insights guide the design of tert-butyl ester derivatives for targeted reactivity?

- Methodological Answer :

- Nucleophilic Substitution : The bromoalkyl chain facilitates SN2 reactions with amines or thiols. Steric hindrance from the tert-butyl group slows reactivity, requiring polar aprotic solvents (e.g., DMF) .

- Hydrolysis Studies : Monitor ester stability in acidic/basic conditions via pH-stat titration. For example, tert-butyl esters resist hydrolysis below pH 3, enabling selective deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.